![molecular formula C11H7N3O2S B2723579 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-04-6](/img/structure/B2723579.png)

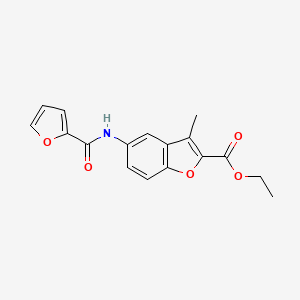

5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Properties

The derivative 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer, showing activity against breast and colorectal cancer cell lines. It was found to induce cell cycle arrest followed by apoptosis, specifically targeting TIP47, a protein related to the insulin-like growth factor II receptor. This highlights the potential of derivatives of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one in cancer therapy (Zhang et al., 2005).

Antimicrobial Activity

Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, including derivatives with 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showed good to moderate antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Optoelectronic Applications

A study on m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs) indicates that these derivatives can significantly enhance the efficiency and reduce the driving voltage of OLEDs. This demonstrates the utility of oxadiazole derivatives in electronic and photonic devices (Shih et al., 2015).

Corrosion Inhibition

Thiazole-based pyridine derivatives were studied for their corrosion inhibition performance on mild steel in acidic environments. These studies demonstrated that such compounds could effectively protect metal surfaces from corrosion, indicating their potential in industrial applications to enhance the longevity and reliability of metal components (Chaitra et al., 2016).

Nonlinear Optical Properties

Derivatives containing the this compound structure were investigated for their nonlinear optical properties. These studies reveal that such compounds exhibit significant nonlinear refractive indices and reverse saturable absorption, suggesting their applicability in optical power limiting devices for the protection against laser threats (Poornesh et al., 2010).

Mechanism of Action

Target of action

The compound “5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are known to have various therapeutic focuses . They have been found in active pharmaceutical ingredients such as ataluren, azilsartan, and opicapone . These compounds are known to bind with high affinity to multiple receptors .

Mode of action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms depending on the specific compound and target .

Biochemical pathways

Without specific information on “this compound”, it’s hard to say which biochemical pathways it affects. 1,2,4-oxadiazoles have been found to affect a variety of pathways depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure .

Result of action

1,2,4-oxadiazoles have been found to have a variety of effects, including enzyme inhibitory and antitumor activities .

Action environment

Such factors can significantly affect the action of many compounds .

Properties

IUPAC Name |

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h1-6H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLLCQREOLXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)

![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)